4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide can prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide has also been shown to have limited efficacy in certain types of cancer, and its use in combination with other therapies may be necessary to achieve optimal results.
Future Directions
There are several potential future directions for the development and use of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide in the treatment of cancer. Another area of interest is the development of biomarkers that can predict the response to 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide and other BTK inhibitors, which could help to identify patients who are most likely to benefit from these therapies. Finally, the development of new formulations and delivery methods for 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide could help to improve its pharmacokinetic and pharmacodynamic properties, making it a more effective and practical therapeutic agent for the treatment of cancer.
Synthesis Methods
The synthesis of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide involves several steps, including the reaction of 4-chloro-N-(2-fluorobenzyl)benzamide with 2,6-dioxopiperidine in the presence of a catalyst to form the intermediate compound, which is then further reacted with a reducing agent to obtain 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide. The final product is obtained through purification and isolation processes.
Scientific Research Applications
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation.
properties
IUPAC Name |
4-chloro-N-(2,6-dioxopiperidin-1-yl)-N-[(2-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c20-15-10-8-13(9-11-15)19(26)22(12-14-4-1-2-5-16(14)21)23-17(24)6-3-7-18(23)25/h1-2,4-5,8-11H,3,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKWUPQPUAEIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794306 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.